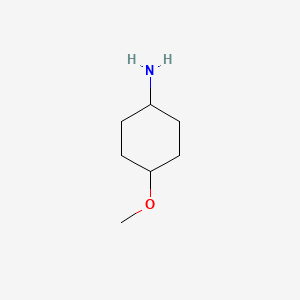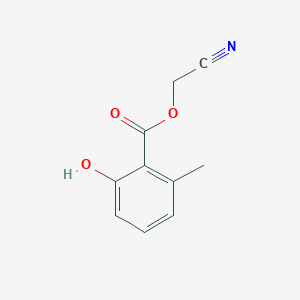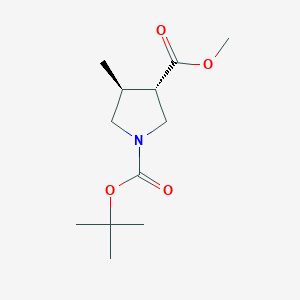
1-(Tert-butyl) 3-methyl trans-4-methylpyrrolidine-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(Tert-butyl) 3-methyl trans-4-methylpyrrolidine-1,3-dicarboxylate” is a chemical compound . It has a molecular formula of C12H21NO4 and a molecular weight of 243.303.
Molecular Structure Analysis
The molecular structure of this compound can be represented by its SMILES string: COC(=O)[C@@H]1CN(C[C@H]1c2cnc(OC)c(OC)c2)C(=O)OC©©C .Aplicaciones Científicas De Investigación
Chiral Auxiliary and Dipeptide Synthesis
One significant application is in the synthesis and utilization of chiral auxiliaries. For instance, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate has been synthesized from L-alanine and used as a chiral auxiliary in dipeptide synthesis. This compound served as a chiral building block, facilitating the preparation of enantiomerically pure compounds through reactions like benzylation of Zn-enolates and oxidative coupling. Such methodologies are crucial for synthesizing enantiomerically pure amino acids and peptides, which are essential for pharmaceutical applications (Studer, Hintermann, & Seebach, 1995).
Asymmetric Synthesis of Amines
The versatility of related compounds extends to the asymmetric synthesis of amines. N-tert-Butanesulfinyl imines, derived from tert-butanesulfinamide, have been utilized for the asymmetric synthesis of a wide range of amines. This method allows for the efficient synthesis of alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, and other classes of amines, showcasing the broad applicability of tert-butyl-based compounds in generating chiral amine derivatives with high enantioselectivity (Ellman, Owens, & Tang, 2002).
Catalysis and Multicomponent Reactions
Moreover, compounds bearing tert-butyl groups have been employed in catalysis and multicomponent reactions. For example, the palladium-catalyzed three-component reaction involving propargyl carbonates, isocyanides, and alcohols or water led to the formation of aminopyrroles and bicyclic analogues, with tert-butylamine playing a critical role in the reaction mechanism. This illustrates the utility of tert-butyl-containing compounds in facilitating complex transformations, enabling the construction of heterocyclic structures which are often found in bioactive molecules (Qiu, Wang, & Zhu, 2017).
Large-Scale Synthesis from Amino Acids
The adaptability of these compounds is further demonstrated in their synthesis from amino acids on a large scale, as seen in the preparation of (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine from L-aspartic acid. This process highlights the potential for efficiently synthesizing complex molecules from simpler amino acid precursors, showcasing the integration of tert-butyl groups in developing synthetically valuable intermediates (Yoshida et al., 1996).
NMR Tagging and Structural Elucidation
Additionally, the introduction of tert-butyl groups into molecules has been exploited for NMR tagging, as seen in O-tert-Butyltyrosine. The tert-butyl group provides a distinct NMR signal, facilitating the structural elucidation of high-molecular-weight systems and the measurement of ligand binding affinities. This application is particularly valuable in protein research, where accurate structural information is crucial (Chen et al., 2015).
Propiedades
IUPAC Name |
1-O-tert-butyl 3-O-methyl (3S,4S)-4-methylpyrrolidine-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-6-13(7-9(8)10(14)16-5)11(15)17-12(2,3)4/h8-9H,6-7H2,1-5H3/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOLMQZWHOQIEZ-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C(=O)OC)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1C(=O)OC)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4-Formyl-2-methoxyphenoxy)-N-methyl-N-[(5-methyl-1,2-oxazol-3-YL)methyl]propanamide](/img/structure/B2707179.png)
![3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate](/img/structure/B2707180.png)
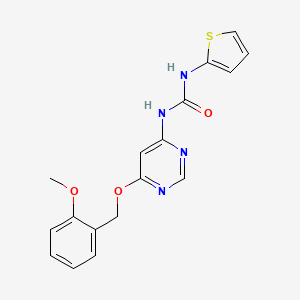

![1-cyano-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2707184.png)
![1-[(4-Bromophenyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B2707185.png)
![5-((3,4-Dimethoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2707186.png)
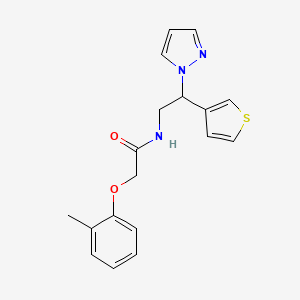
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2707189.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-methoxy-N-methylnaphthalene-2-carboxamide](/img/structure/B2707190.png)
